molecular formula C10H7F6NO3 B5494843 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

Cat. No. B5494843
M. Wt: 303.16 g/mol
InChI Key: PHJWSOLLGMQAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol (HFN) is a fluorinated alcohol that has gained significant attention in recent years due to its unique properties. HFN is a chiral compound that exhibits excellent solubility in organic solvents and possesses a high thermal stability. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is not fully understood. However, it is believed that 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol interacts with specific targets in the body to exert its effects. Studies have shown that 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can bind to proteins, enzymes, and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, resulting in various physiological effects.
Biochemical and Physiological Effects
1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can modulate the activity of various enzymes, including proteases, kinases, and phosphatases. 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has also been shown to possess antioxidant properties, which may help protect cells from oxidative stress and prevent cellular damage. Additionally, 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has been shown to possess anti-inflammatory properties, which may make it a useful therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol possesses several advantages for use in laboratory experiments. Its high solubility in organic solvents makes it a useful compound for the synthesis of other molecules. Additionally, its chiral nature makes it a valuable building block for the synthesis of chiral drugs and other molecules. However, the synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is a challenging process that requires careful control of reaction conditions, which can limit its use in some laboratory settings.

Future Directions

There are several potential future directions for research on 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol. One area of interest is the development of new synthetic methods for the production of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol with improved yields and enantiomeric purity. Additionally, further studies are needed to fully understand the mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol and its potential applications in various fields. Finally, there is a need for more research on the safety and toxicity of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol to determine its potential as a therapeutic agent.

Synthesis Methods

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzaldehyde with hexafluoroacetone in the presence of a base to form a Michael adduct. The adduct is then reduced using a borohydride reagent to yield the desired product, 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol. The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol is a challenging process that requires careful control of reaction conditions to obtain high yields and enantiomeric purity.

Scientific Research Applications

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has been investigated as a potential chiral building block for the synthesis of novel drug molecules. The unique properties of 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol make it an attractive candidate for the development of new drugs with improved efficacy and reduced side effects.

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3/c1-5-2-3-6(4-7(5)17(19)20)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJWSOLLGMQAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol

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